Methyl 2-chloro-4-morpholin-4-ylbenzoate
Overview
Description
“Methyl 2-chloro-4-morpholin-4-ylbenzoate” is a chemical compound with the CAS Number: 175153-39-6 . The IUPAC name for this compound is methyl 2-chloro-4-(4-morpholinyl)benzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-4-morpholin-4-ylbenzoate” is C12H14ClNO3 . The InChI code for this compound is 1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-morpholin-4-ylbenzoate” is a solid substance with a melting point of 69 - 70 degrees Celsius . The molecular weight of this compound is 255.7 .Scientific Research Applications
1. Antimicrobial Activity
Methyl 2-chloro-4-morpholin-4-ylbenzoate derivatives demonstrate significant antimicrobial properties. Studies have shown that morpholine-containing derivatives exhibit antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms. For example, N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives have been identified as promising candidates for creating new effective antimicrobial drugs (Yeromina et al., 2019).
2. Potential Antioxidants
Research involving QSAR-analysis (Quantitative Structure-Activity Relationship) of morpholine derivatives, such as 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, has highlighted their potential as antioxidants. This includes understanding the correlation between molecular structure and antioxidant activities, which aids in the design of new antioxidants (Drapak et al., 2019).
3. Synthesis and Antibacterial Screening
Studies on the synthesis and antibacterial screening of morpholine derivatives, including those related to Methyl 2-chloro-4-morpholin-4-ylbenzoate, have been conducted. These studies often involve the creation of complex molecular structures with specific antibacterial properties. For instance, compounds like 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy) propyl)amino)-2-methylpropan-1-ol have shown moderate inhibition against Mycobacteria tuberculosis, indicating potential medicinal applications (Mali et al., 2019).
4. Imaging Applications
Methyl 2-chloro-4-morpholin-4-ylbenzoate derivatives have been synthesized for specific imaging applications, such as positron emission tomography (PET). For example, the synthesis of N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, an inhibitor of the epidermal growth factor receptor, highlights the use of these compounds in diagnostic imaging (Holt et al., 2006).
5. Molluscicidal Properties
Certain derivatives, like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have demonstrated molluscicidal effects. Such studies provide insights into the potential use of these compounds in controlling mollusc populations, which can be significant in agricultural and environmental management (Duan et al., 2014).
Safety And Hazards
The safety information for “Methyl 2-chloro-4-morpholin-4-ylbenzoate” includes the following hazard statements: H302, H312, H332 . This means it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
methyl 2-chloro-4-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNVILNVPWWADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391520 | |
Record name | methyl 2-chloro-4-morpholin-4-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-morpholin-4-ylbenzoate | |
CAS RN |
175153-39-6 | |
Record name | Methyl 2-chloro-4-(4-morpholinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-chloro-4-morpholin-4-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.